(E)-1,2-Dichlorocyclopentane
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Overview
Description
trans-1,2-Dichlorocyclopentane: is an organic compound with the molecular formula C5H8Cl2 It is a stereoisomer of 1,2-dichlorocyclopentane, where the chlorine atoms are positioned on opposite sides of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1,2-Dichlorocyclopentane can be synthesized through the chlorination of cyclopentene. The process involves the addition of chlorine gas to cyclopentene in the presence of a catalyst, typically under controlled temperature conditions to ensure the formation of the trans isomer .
Industrial Production Methods: In an industrial setting, the production of trans-1,2-dichlorocyclopentane may involve large-scale chlorination reactors where cyclopentene is continuously fed and reacted with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Dichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to cyclopentane or other partially reduced derivatives.
Oxidation Reactions: It can be oxidized to form cyclopentanone or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Typical reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution: Products include cyclopentanol, cyclopentylamine, and other substituted cyclopentanes.
Reduction: Products include cyclopentane and partially reduced chlorocyclopentanes.
Oxidation: Products include cyclopentanone and other oxidized derivatives.
Scientific Research Applications
trans-1,2-Dichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of trans-1,2-dichlorocyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound undergoes hydrogenation, leading to the formation of cyclopentane or partially reduced derivatives. In oxidation reactions, the compound is converted to cyclopentanone or other oxidized products through the addition of oxygen atoms .
Comparison with Similar Compounds
cis-1,2-Dichlorocyclopentane: The cis isomer has chlorine atoms on the same side of the cyclopentane ring, leading to different chemical properties and reactivity.
1,2-Dibromocyclopentane: This compound has bromine atoms instead of chlorine, resulting in different reactivity and applications.
1,2-Difluorocyclopentane: The presence of fluorine atoms gives this compound unique properties compared to its chlorinated counterpart
Uniqueness: trans-1,2-Dichlorocyclopentane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The trans configuration allows for distinct chemical behavior compared to its cis isomer and other halogenated cyclopentanes .
Properties
Molecular Formula |
C5H8Cl2 |
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Molecular Weight |
139.02 g/mol |
IUPAC Name |
(1S,2S)-1,2-dichlorocyclopentane |
InChI |
InChI=1S/C5H8Cl2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
QPIRTTQWLDPXBN-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)Cl)Cl |
Canonical SMILES |
C1CC(C(C1)Cl)Cl |
Origin of Product |
United States |
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